molecular formula C13H9Cl2NO2 B13693783 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid

5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid

Cat. No.: B13693783
M. Wt: 282.12 g/mol
InChI Key: CLUQRCDUTOLLLQ-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid (SY266947) is a quinoline derivative featuring a cyclopropyl substituent at position 2, carboxylic acid at position 4, and chlorine atoms at positions 5 and 8 on the quinoline ring. Its structure combines electron-withdrawing chlorine substituents with the steric bulk of the cyclopropyl group, which may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

5,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI Key

CLUQRCDUTOLLLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and introduction of the cyclopropyl group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring and subsequent substitutions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the quinoline core or reduce the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the chlorine positions .

Scientific Research Applications

5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

5-Chloro-2-cyclopropylquinoline-4-carboxylic Acid (SY266935)

  • Substituents : Single chlorine at position 5 (vs. 5,8-dichloro in SY266947).
  • The absence of an 8-chloro substituent may enhance steric accessibility at the quinoline core .

8-Fluoro-2-cyclopropylquinoline-4-carboxylic Acid (SY266941)

  • Substituents : Fluorine at position 8 (CAS 923751-96-6).
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may reduce steric hindrance and alter metabolic stability. Fluorinated analogs are often prioritized in drug discovery due to improved bioavailability .

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid

  • Substituents : Chlorines at positions 6 and 8 (vs. 5 and 8 in SY266947).
  • Impact: Positional isomerism could affect molecular dipole moments and binding affinity in biological targets. Limited data exist due to incomplete CAS registration .

Methyl and Methoxy Derivatives

2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid (CAS 897554-25-5)

  • Substituents : Methyl groups at positions 6 and 7.
  • Physicochemical Data: Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol CAS: 897554-25-5
  • Impact : Methyl groups increase lipophilicity but reduce polarity compared to halogenated analogs. This may enhance membrane permeability but reduce solubility in aqueous media.

2-Cyclopropyl-7-methoxyquinoline-4-carboxylic Acid

  • Substituents : Methoxy group at position 5.
  • Impact : The methoxy group’s electron-donating nature could decrease the acidity of the carboxylic acid group and alter π-π stacking interactions in protein binding .

Non-Cyclopropyl Analogues

2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic Acid

  • Structure : Methyl at position 2, oxo group at position 4, carboxylic acid at position 8.
  • Physicochemical Data: Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.20 g/mol CAS: MFCD03266238

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Structure : Pyrimidine core with chloro and methyl substituents.
  • Physicochemical Data :
    • Molecular Formula: C₆H₅ClN₂O₂
    • CAS: 89581-58-8
  • Impact: The pyrimidine ring (vs.

Key Research Findings and Implications

Halogenation Effects: Dichloro-substituted quinolines (e.g., SY266947) exhibit enhanced electrophilicity compared to mono-halogenated or fluorinated analogs, which may correlate with increased reactivity in nucleophilic environments .

Toxicity Considerations : Chlorinated derivatives like SY266947 may pose higher toxicity risks compared to methyl or methoxy-substituted compounds, as seen in safety profiles of related halogenated heterocycles .

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